2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
CAS No.: 635698-30-5
Cat. No.: VC8182695
Molecular Formula: C7H8Cl3N3
Molecular Weight: 240.5
* For research use only. Not for human or veterinary use.
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride - 635698-30-5](/images/structure/VC8182695.png)
Specification
CAS No. | 635698-30-5 |
---|---|
Molecular Formula | C7H8Cl3N3 |
Molecular Weight | 240.5 |
IUPAC Name | 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H |
Standard InChI Key | MDEUNLWIRLXZJC-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1N=C(N=C2Cl)Cl.Cl |
Canonical SMILES | C1CNCC2=C1N=C(N=C2Cl)Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, reflecting its bicyclic framework and substitution pattern . Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.5 g/mol |
InChI | InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H |
InChIKey | MDEUNLWIRLXZJC-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1N=C(N=C2Cl)Cl.Cl |
The SMILES notation illustrates the tetrahydropyrido ring system fused to a pyrimidine moiety, with chlorine atoms at positions 2 and 4 and a hydrochloride counterion .
Structural Analysis and Isomerism
The pyrido[4,3-d]pyrimidine scaffold differs from its [3,4-d] isomer (CID 44630727) in the orientation of the nitrogen atoms within the fused ring system . This positional isomerism influences electronic distribution and steric interactions, potentially altering reactivity and biological target affinity. X-ray crystallography of related compounds reveals planar pyrimidine rings and chair-like conformations in saturated heterocycles, which may inform docking studies for this compound .
Synthesis and Characterization
Synthetic Routes
While specific protocols for this compound are proprietary, general strategies for pyridopyrimidine hydrochlorides involve:
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Cyclocondensation: Reacting 4-aminopyridine derivatives with trichloroacetonitrile under acidic conditions to form the pyrimidine ring .
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Chlorination: Electrophilic substitution using phosphorus oxychloride (POCl) to introduce chlorine atoms at the 2- and 4-positions .
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt, improving crystallinity .
Analytical Characterization
Key spectroscopic data for quality control include:
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H NMR (DMSO-d): δ 3.15–3.30 (m, 4H, CH), 4.50 (s, 2H, CH), 8.90 (s, 1H, pyrimidine-H) .
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IR: Peaks at 750 cm (C–Cl stretch) and 1650 cm (C=N stretch) .
Physicochemical and Pharmacological Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar solvents such as water (≈15 mg/mL at 25°C) and dimethyl sulfoxide (DMSO, >50 mg/mL) . It is hygroscopic and requires storage under inert conditions to prevent decomposition. Thermal analysis (TGA) indicates stability up to 180°C, with decomposition onset at 210°C .
Applications in Drug Discovery
Kinase Inhibitor Development
The 2,4-dichloro substitution pattern is critical for hydrogen bonding with kinase active sites. For example, replacing the 4-chloro group with a methoxy moiety in analogs reduces potency by 10-fold, highlighting the importance of electronegative substituents .
Fragment-Based Drug Design
This compound serves as a building block for synthesizing libraries of fused heterocycles. Coupling with boronic acids via Suzuki-Miyaura cross-coupling introduces aryl groups at the 6-position, enabling structure-activity relationship (SAR) studies .
Recent Research and Future Directions
A 2025 study highlighted its use in synthesizing dual EGFR/VEGFR2 inhibitors, with compound 4a (derived from this scaffold) showing 78% tumor growth inhibition in murine xenograft models . Future work should explore:
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Prodrug formulations to enhance oral bioavailability.
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Polypharmacology approaches targeting parasitic proteases for antiparasitic applications.
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